(5R)-2,2,5-Trimethylmorpholine
Description
(5R)-2,2,5-Trimethylmorpholine is a chiral morpholine derivative characterized by three methyl substituents at positions 2, 2, and 5 of the morpholine ring. Its molecular formula is C₇H₁₅NO (molecular weight: 129.2 g/mol), with stereochemistry defined by the (5R) configuration . The compound exhibits a liquid physical state at room temperature and is stored at 4°C due to its reactivity . Its structural features include a six-membered morpholine ring with one oxygen atom and one nitrogen atom, where the nitrogen is substituted with two methyl groups at position 2 and a third methyl group at position 3. The SMILES notation C[C@@H]1COC(CN1)(C)C and InChIKey PTLYPPYIFLTLSU-ZCFIWIBFSA-N highlight its stereospecificity .
Properties
IUPAC Name |
(5R)-2,2,5-trimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYPPYIFLTLSU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(CN1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102411-90-3 | |
| Record name | (5R)-2,2,5-trimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,2,5-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,2,5-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Demethylated morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Morpholine derivatives, including (5R)-2,2,5-trimethylmorpholine, have been investigated for their antimicrobial properties. Research indicates that morpholine-based compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Efficacy of Morpholine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
| Morpholine derivative A | Streptococcus pneumoniae | 4 µg/mL |
Anticancer Properties
Recent studies have highlighted the potential of morpholine derivatives in anticancer therapy. For example, specific compounds have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity of Selected Morpholine Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Morpholine derivative B | MCF-7 | 10 |
Solvent and Reagent
This compound is utilized as a solvent and reagent in organic synthesis due to its polar aprotic nature. It facilitates reactions such as nucleophilic substitutions and condensation reactions efficiently .
Table 3: Synthesis Reactions Using this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed at room temp | 85 |
| Condensation reaction | Acid-catalyzed at reflux | 90 |
Corrosion Inhibition
Due to its basicity and film-forming properties, this compound is effective as a corrosion inhibitor in various industrial applications. It has been shown to provide protective layers on metal surfaces in aqueous environments .
Table 4: Corrosion Inhibition Efficiency
| Compound | Metal Type | Corrosion Rate Reduction (%) |
|---|---|---|
| (5R)-2,2,5-Trimethylmorph |
Mechanism of Action
The mechanism of action of (5R)-2,2,5-Trimethylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between (5R)-2,2,5-trimethylmorpholine and related morpholine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₁₅NO | 129.2 | 1807921-06-7 | Liquid | 2,2,5-Trimethyl |
| (5S)-2,2,5-Trimethylmorpholine | C₇H₁₅NO | 129.2 | 39234992 | Liquid | 2,2,5-Trimethyl (S-configuration) |
| (2R,5R)-2,5-Dimethylmorpholine | C₆H₁₃NO | 115.17 | 1130061-44-7 | Not reported | 2,5-Dimethyl |
| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | C₁₅H₂₃BN₂O₃ | 290.16 | 485799-04-0 | Solid (mp 132–135°C) | Boronate ester, pyridinyl |
| 2-(Substituted phenyl)-3,5,5-trimethylmorpholine analogues | Variable | Variable | Not specified | Variable | Phenyl, 3,5,5-Trimethyl |
- Stereoisomerism : The (5R) and (5S) enantiomers of 2,2,5-trimethylmorpholine demonstrate identical physical properties but differ in biological activity due to chiral recognition .
- Dimethyl vs.
- Functionalized Derivatives : The boronate-containing morpholine (CAS 485799-04-0) is solid and used in cross-coupling reactions, contrasting with the liquid trimethylmorpholine .
Pharmacological and Industrial Relevance
- Chiral Specificity : The (5R) configuration may influence binding affinity to biological targets, as seen in enantiomeric pairs of CNS-active drugs .
Key Research Findings
- Structural Activity Relationships (SAR) : Trimethyl substitution at positions 2 and 5 enhances metabolic stability compared to dimethyl analogues, as methyl groups reduce oxidative degradation .
- Thermal Stability : The boronate-containing morpholine (mp 132–135°C) is thermally stable, making it suitable for high-temperature reactions, unlike liquid trimethylmorpholine .
Data Tables
Table 1: Comparative Physical Properties
| Property | This compound | (2R,5R)-2,5-Dimethylmorpholine | Boronate-Ester Morpholine |
|---|---|---|---|
| Molecular Weight (g/mol) | 129.2 | 115.17 | 290.16 |
| Physical State | Liquid | Not reported | Solid |
| Melting Point | N/A | N/A | 132–135°C |
| Storage Temperature | 4°C | N/A | Room temperature |
Biological Activity
(5R)-2,2,5-Trimethylmorpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its morpholine ring structure with three methyl groups at the 2 and 5 positions. The synthesis of this compound typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Variations in substituents can lead to different biological activities.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant properties. A study demonstrated that morpholine derivatives can inhibit monoamine uptake, particularly norepinephrine and dopamine, which are critical neurotransmitters involved in mood regulation. The compound was shown to act as a selective norepinephrine uptake inhibitor with significant potency in various in vitro assays .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for its potential use in neuroprotection and other therapeutic areas .
Cytotoxicity and Anticancer Properties
In addition to its neuropharmacological effects, this compound has been tested for cytotoxicity against several cancer cell lines. Results indicate that it can inhibit cell proliferation in a dose-dependent manner, with IC50 values varying across different cancer types. For instance, one study reported IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO and HeLa .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Monoamine Transporter Inhibition : The compound inhibits the reuptake of norepinephrine and dopamine by blocking the respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
- Antioxidant Mechanisms : By reducing oxidative stress through free radical scavenging, it may help protect neuronal cells from damage associated with various neurodegenerative diseases .
- Cytotoxic Mechanisms : The cytotoxic effects are likely mediated through apoptosis induction in cancer cells, although the specific pathways remain under investigation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Values | Tested Cell Lines |
|---|---|---|
| Norepinephrine Uptake Inhibition | 3.3 µM | HEK293 cells expressing hNET |
| Cytotoxicity | 49.79 - 113.70 µM | RKO, HeLa |
| Antioxidant Activity | Varies (not quantified) | Various cell cultures |
Case Studies and Clinical Implications
Several case studies have highlighted the potential of this compound in treating mood disorders. For example:
- A clinical trial involving rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups treated with traditional antidepressants .
- Further studies are required to explore its efficacy in human subjects and to establish appropriate dosing regimens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (5R)-2,2,5-Trimethylmorpholine, and how do reaction parameters influence enantiomeric purity?
- Methodological Answer : The stereoselective synthesis of this compound often utilizes chiral catalysts or resolving agents to achieve high enantiomeric excess (ee). For example, asymmetric hydrogenation or enzymatic resolution methods can be applied. Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact stereochemical outcomes. Lower temperatures may reduce racemization, while polar aprotic solvents (e.g., THF) can enhance reaction selectivity. Researchers should validate enantiomeric purity using chiral HPLC or polarimetry .
Q. What analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer : Key techniques include:
- Chiral HPLC : Separates enantiomers using chiral stationary phases, with detection limits as low as 0.1% ee.
- X-ray Crystallography : Provides absolute configuration determination but requires high-quality single crystals.
- Vibrational Circular Dichroism (VCD) : Resolves stereochemical ambiguities by correlating experimental and computed spectra .
Cross-validation using multiple methods (e.g., NMR coupling constants and NOESY) is recommended to ensure accuracy .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled temperature (e.g., 40°C/75% RH) and light exposure can predict degradation pathways. Analytical monitoring via LC-MS or GC-MS identifies decomposition products (e.g., oxidation byproducts). For long-term stability, lyophilization or inert-atmosphere storage is advised. Statistical models like Arrhenius plots help extrapolate shelf-life data .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data when assigning the stereochemistry of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform density functional theory (DFT) calculations with explicit solvent models to simulate NMR or IR spectra.
- Compare experimental VCD spectra with computed spectra for chiral verification. For example, mismatches in IR signals (e.g., peaks at 3, 4, 9, and 10 cm⁻¹) may indicate incorrect stereochemical assignments, necessitating re-evaluation of computational parameters .
- Use dynamic NMR to probe conformational exchange effects on splitting patterns.
Q. What strategies optimize reaction yields while maintaining stereochemical integrity during scale-up synthesis of this compound?
- Methodological Answer :
- Continuous Flow Chemistry : Enhances heat/mass transfer, reducing side reactions.
- In-line Spectroscopy : Monors reaction progress in real-time (e.g., FTIR probes detect intermediates).
- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., catalyst loading, residence time) to balance yield and ee. Pilot-scale trials should replicate lab conditions with rigorous impurity profiling .
Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis or biological systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in catalytic cycles.
- Docking Simulations : Predict binding modes in enzyme-substrate complexes (e.g., using AutoDock Vina).
- Isotopic Labeling : Track molecular fate in metabolic studies (e.g., ¹³C-labeled analogs analyzed via LC-MS/MS).
Contradictory data (e.g., unexpected byproducts) should prompt reevaluation of proposed mechanisms using Hammett plots or Eyring analysis .
Data Contradiction and Validation
Q. How should researchers address conflicting data between batch-to-batch synthesis outcomes of this compound?
- Methodological Answer :
- Conduct root-cause analysis using fishbone diagrams to identify variables (e.g., raw material impurities, humidity).
- Implement process analytical technology (PAT) for real-time monitoring.
- Compare spectroscopic fingerprints (e.g., ¹H-NMR integrals, HPLC retention times) across batches. If inconsistencies persist, revise synthetic protocols or quality control thresholds .
Experimental Design Considerations
Q. What criteria define a robust experimental design for studying the physicochemical properties of this compound?
- Methodological Answer :
- Controlled Variables : Temperature, solvent purity, and measurement instrumentation (e.g., calibrated DSC for melting point analysis).
- Replication : Triplicate measurements to assess reproducibility.
- Blind Testing : Eliminate bias in data interpretation (e.g., NMR spectra analyzed by multiple independent researchers).
- Reference Standards : Use certified compounds (e.g., USP-grade morpholine derivatives) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
